7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-Allyl-1,3-diazaspiro[44]nonane-2,4-dione is a chemical compound with the molecular formula C10H14N2O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarboxylic acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: A structurally related compound with similar chemical properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spiro compound with additional nitrogen atoms in the ring structure.
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: A derivative with methyl groups attached to the spiro ring.
Uniqueness
7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
906456-04-0 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-prop-2-enyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-7-4-5-10(6-7)8(13)11-9(14)12-10/h2,7H,1,3-6H2,(H2,11,12,13,14) |
InChI Key |
GDBBKVCDHYIYIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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